Imnopitant

Description

Properties

IUPAC Name |

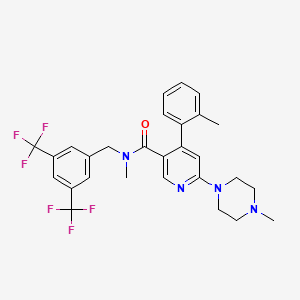

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F6N4O/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34/h4-7,12-16H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNNJLLLMSVTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290297-57-3 | |

| Record name | Imnopitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMNOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1516R3E77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Enigma: Unraveling the CNS Mechanism of Action of Neurokinin-1 Receptor Antagonists

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The initial query for "Imnopitant" did not yield results for a known therapeutic agent. It is presumed to be a fictional name. This guide will, therefore, focus on the well-established mechanism of action of the neurokinin-1 (NK1) receptor antagonist class of drugs, with a specific focus on Aprepitant , a clinically approved and extensively studied compound that exemplifies the "-pitant" class.

Executive Summary

Neurokinin-1 (NK1) receptor antagonists represent a significant class of drugs targeting the central nervous system (CNS). Their primary mechanism of action is the competitive blockade of the NK1 receptor, thereby inhibiting the binding of its endogenous ligand, Substance P. This action modulates neuronal signaling pathways implicated in emesis, pain, and mood regulation. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the core pathways and methodologies.

The Substance P/NK1 Receptor System in the CNS

The neuropeptide Substance P is a key neurotransmitter and neuromodulator within the CNS, playing a crucial role in the transmission of pain signals and the regulation of emotional responses and emetic reflexes[1]. It exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR) predominantly found in areas of the brain associated with these functions, such as the brainstem's vomiting center and regions involved in stress and anxiety[1][2].

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, activating intracellular signaling cascades. This primarily involves the Gαq protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in neuronal excitation.

Core Mechanism of Action: Competitive Antagonism

NK1 receptor antagonists, such as Aprepitant, function as potent and selective competitive antagonists at the NK1 receptor[3]. They possess a high affinity for the receptor, allowing them to bind to it without initiating the intracellular signaling cascade. By occupying the binding site, they prevent Substance P from binding and activating the receptor, thereby blocking its downstream effects[1]. This blockade is central to their therapeutic efficacy. Animal and human Positron Emission Tomography (PET) studies have confirmed that Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors.

Receptor Selectivity

A crucial aspect of the pharmacological profile of NK1 receptor antagonists is their high selectivity for the NK1 receptor over other neurokinin receptors (NK2 and NK3) and other neurotransmitter receptors, such as serotonin (5-HT3), dopamine, and corticosteroid receptors. This selectivity minimizes off-target effects and contributes to a more favorable side-effect profile.

Quantitative Data: Receptor Binding Affinities

The affinity of various "-pitant" drugs for the human neurokinin receptors has been quantified through in vitro competitive binding assays. The data, typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), demonstrate the high potency and selectivity for the NK1 receptor.

| Compound | hNK1 IC50/Ki (nM) | hNK2 IC50 (nM) | hNK3 IC50 (nM) |

| Aprepitant | 0.1 | 4500 | 300 |

| Rolapitant | 0.66 | >10,000 | >10,000 |

| Netupitant | 1.0 | >1000 | >1000 |

| Casopitant | 0.16 (ferret) | - | - |

Data compiled from multiple sources.

Experimental Protocols

The elucidation of the mechanism of action of NK1 receptor antagonists has been dependent on a range of sophisticated experimental techniques.

In Vitro Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for its target receptor.

Objective: To determine the IC50 value of a test compound (e.g., Aprepitant) for the human NK1 receptor.

Methodology:

-

Membrane Preparation: Human cell lines (e.g., CHO or HEK293) stably expressing the human NK1 receptor are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Radioligand: A radiolabeled form of the endogenous ligand, typically [125I]Substance P, is used as the tracer.

-

Assay Procedure:

-

A fixed concentration of the radioligand ([125I]Substance P) is incubated with the membrane preparation in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled, potent NK1 receptor ligand.

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging allows for the non-invasive quantification of receptor occupancy in the living brain.

Objective: To determine the relationship between the plasma concentration of an NK1 receptor antagonist and the degree of NK1 receptor occupancy in the CNS.

Methodology:

-

Radiotracer: A specific PET radiotracer for the NK1 receptor, such as [18F]SPA-RQ or [18F]MK-0999, is synthesized.

-

Subject Administration: The study is typically conducted in healthy human volunteers or animal models. The subjects receive the NK1 receptor antagonist (e.g., Aprepitant) at various doses.

-

Radiotracer Injection: At a specified time after drug administration, the PET radiotracer is injected intravenously.

-

PET Scanning: The subject's head is positioned in a PET scanner, and dynamic images are acquired over a period of time (e.g., 90-120 minutes) to measure the distribution and binding of the radiotracer in the brain.

-

Image Analysis: The PET images are reconstructed and analyzed. Regions of interest (ROIs) are drawn on brain areas with high NK1 receptor density (e.g., the striatum) and a reference region with negligible receptor density (e.g., the cerebellum).

-

Quantification of Receptor Occupancy: The binding potential (BPND) of the radiotracer in the target region is calculated. Receptor occupancy is then determined by comparing the BPND in the drug-treated state to the baseline (drug-free) state using the following formula:

-

Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline

-

-

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Plasma concentrations of the drug are measured at various time points and correlated with the calculated receptor occupancy to establish a PK-PD relationship.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions.

Objective: To assess the effect of an NK1 receptor antagonist on the extracellular levels of other neurotransmitters, such as dopamine and serotonin.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the semi-permeable membrane of the probe and into the perfusate. The collected dialysate samples are analyzed at regular intervals.

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, the NK1 receptor antagonist is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.

Studies investigating the effects of NK1 receptor antagonists have generally shown a lack of direct, robust effects on the basal or stimulated release of dopamine and serotonin in brain regions like the striatum. This suggests that the primary therapeutic actions of these drugs are not mediated through a direct modulation of these monoaminergic systems, but rather through the specific blockade of Substance P signaling. However, some studies suggest that the Substance P system can modulate serotonergic neuron firing, indicating a more complex, indirect interaction may exist.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: NK1 Receptor Signaling Pathway.

Caption: Competitive Antagonism of the NK1 Receptor.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

The mechanism of action of NK1 receptor antagonists in the central nervous system is a well-defined process of competitive antagonism at the NK1 receptor, preventing the binding of Substance P and the subsequent activation of neuronal signaling pathways. This targeted action, combined with high receptor selectivity, underpins their therapeutic utility. The experimental methodologies detailed herein have been instrumental in characterizing these properties and continue to be vital for the discovery and development of new CNS-acting therapeutics.

References

- 1. neuroscience.uga.edu [neuroscience.uga.edu]

- 2. Neurokinin-1 receptor antagonism attenuates neuronal activity triggered by stress-induced reinstatement of alcohol seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Disclaimer: While the initial topic of interest was "Imnopitant," publicly available, in-depth technical information on this specific compound is scarce. However, "this compound" is a recognized chemical entity. Given the detailed requirements of this guide and the close relationship in the immunomodulatory drug class, this whitepaper will focus on Pomalidomide (marketed as Imnovid® and Pomalyst®), a potent and well-documented immunomodulatory drug (IMiD). Pomalidomide serves as an excellent and relevant example for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Pomalidomide

Pomalidomide is a third-generation immunomodulatory drug, a chemical analog of thalidomide, with enhanced therapeutic properties and a distinct mechanism of action.[1] It was developed by Celgene Corporation and received FDA approval in 2013 for the treatment of relapsed and refractory multiple myeloma.[2][3] Pomalidomide exhibits a multi-faceted mechanism of action, including direct anti-neoplastic effects, potent immunomodulatory activities, and inhibition of angiogenesis.[4][5] Its discovery and development were driven by the need for more potent and safer alternatives to thalidomide and lenalidomide.

Discovery and Synthesis

The development of pomalidomide stemmed from structure-activity relationship studies of thalidomide. Researchers found that adding an amino group to the phthaloyl ring of thalidomide analogs increased their anti-angiogenic and anti-myeloma activities. Pomalidomide, with an amino group at the 4-position of the phthaloyl ring, emerged as a highly potent analog.

Synthetic Pathways

Several synthetic routes for pomalidomide have been reported. A common approach involves the reaction of a substituted phthalic acid derivative with 3-aminopiperidine-2,6-dione.

A representative synthetic scheme starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride. This three-step process has been reported to yield pomalidomide with high purity and a good overall yield. Another common method involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an amine.

Below is a generalized workflow for the synthesis of pomalidomide.

Related Compounds and Structure-Activity Relationship (SAR)

The development of pomalidomide is a prime example of successful SAR studies. Key modifications to the thalidomide scaffold have led to significant changes in biological activity.

-

Amino Group at Position 4: The addition of an amino group at the 4-position of the phthaloyl ring is crucial for the enhanced potency of pomalidomide compared to thalidomide.

-

Isosteric Replacements: Replacing the 4-amino group with other isosteres, such as methyl or chloro groups, has been explored. The 4-methyl and 4-chloro analogs have shown potent inhibition of tumor necrosis factor-alpha (TNF-α) and stimulation of interleukin-2 (IL-2).

-

Glutarimide Ring: The glutarimide ring is essential for binding to Cereblon (CRBN), the primary target of IMiDs.

Quantitative Biological Data

The biological activity of pomalidomide and its analogs has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Cellular Potency of Pomalidomide

| Parameter | Value | Assay System | Reference |

| Cereblon (CRBN) Binding | |||

| IC50 | ~200 nM | Competitive Binding Assay | |

| TNF-α Inhibition | |||

| IC50 | ~0.01 µM | LPS-stimulated PBMCs | |

| Anti-proliferative Activity | |||

| IC50 (MM.1S cells) | ~1.8 µM | MTT Assay | |

| IL-2 Production | |||

| EC50 | ~0.05 µM | T-cell co-stimulation assay |

Table 2: Clinical Efficacy of Pomalidomide in Relapsed/Refractory Multiple Myeloma (MM-003 Trial)

| Endpoint | Pomalidomide + Low-Dose Dexamethasone | High-Dose Dexamethasone | Reference |

| Median Progression-Free Survival | 4.0 months | 1.9 months | |

| Median Overall Survival | 12.7 months | 8.1 months | |

| Overall Response Rate | 31% | 10% |

Experimental Protocols

Synthesis of Pomalidomide

The following is a representative protocol for the synthesis of pomalidomide, adapted from published procedures.

Step 1: Synthesis of 3-Nitrophthalidomide

-

To a stirred mixture of 3-nitrophthalic acid (1 equivalent) in acetonitrile, add 1,1'-carbonyldiimidazole (CDI) (2.2 equivalents) under a nitrogen atmosphere at ambient temperature.

-

To this mixture, add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent).

-

Heat the reaction mixture to 75-80 °C and monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, distill off the solvent under reduced pressure.

-

Add water to the reaction mass and cool to 0-5 °C with stirring.

-

Filter the isolated solid, wash with water, then with methanol, and dry under vacuum to obtain 3-nitrophthalidomide.

Step 2: Synthesis of Pomalidomide (Reduction of Nitro Group)

-

Suspend 3-nitrophthalidomide in a suitable solvent (e.g., methanol).

-

Add a catalyst, such as Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dimethyl sulfoxide/acetone/methanol) to yield pure pomalidomide.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of compounds for Cereblon.

Materials:

-

Purified recombinant Cereblon protein.

-

Fluorescently-labeled thalidomide (e.g., Cy5-labeled).

-

Assay buffer.

-

Test compound (Pomalidomide or other analogs).

-

Black, low-binding microtiter plate.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the microtiter plate, add the assay buffer, fluorescently-labeled thalidomide, and the test compound dilutions.

-

Initiate the reaction by adding the purified Cereblon protein to each well.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

The data is analyzed to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the binding of the fluorescently-labeled thalidomide to Cereblon.

TNF-α Inhibition Assay

This protocol outlines a method to measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs.

-

LPS.

-

Test compound (Pomalidomide).

-

Cell culture medium.

-

ELISA kit for human TNF-α.

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Plate the PBMCs in a 96-well plate and pre-incubate with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in TNF-α production compared to the LPS-stimulated control.

Mechanism of Action and Signaling Pathways

Pomalidomide's primary mechanism of action involves binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The degradation of Ikaros and Aiolos has two major downstream effects:

-

Direct Anti-Myeloma Activity: The degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival and proliferation of multiple myeloma cells. This results in cell cycle arrest and apoptosis of the cancer cells.

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to increased production of IL-2 and enhanced T-cell and Natural Killer (NK) cell activity, thereby boosting the body's anti-tumor immune response.

Conclusion

Pomalidomide represents a significant advancement in the treatment of multiple myeloma and serves as a paradigm for the successful development of immunomodulatory drugs. Its discovery was the result of meticulous structure-activity relationship studies, leading to a compound with a potent and multi-faceted mechanism of action. The core of its activity lies in its ability to bind to Cereblon, thereby hijacking the ubiquitin-proteasome system to induce the degradation of key oncoproteins. This in-depth technical guide provides a foundational understanding of the discovery, synthesis, biological activity, and mechanism of action of pomalidomide, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the approval history and clinical development pathway of Pomalyst? [synapse.patsnap.com]

- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

The Role of Imnopitant in Antagonizing Substance P Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in a multitude of physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[3][4] The development of NK1 receptor antagonists represents a significant therapeutic advance, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).[5] Imnopitant is a non-peptide, small molecule antagonist of the NK1 receptor. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound blocks substance P signaling pathways, details the experimental methodologies used to characterize such antagonists, and presents a framework for understanding their therapeutic potential. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes representative data from other well-characterized NK1 receptor antagonists, such as Aprepitant and Netupitant, to illustrate key pharmacological principles.

The Substance P/NK1 Receptor Signaling Pathway

Substance P, an undecapeptide, is the endogenous ligand with the highest affinity for the NK1 receptor. The binding of substance P to the NK1 receptor, which is widely distributed in the central and peripheral nervous systems, initiates a cascade of intracellular signaling events.

Upon agonist binding, the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq. This activation results in the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses. These responses include neuronal excitation, smooth muscle contraction, vasodilation, and the release of pro-inflammatory mediators.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents substance P from occupying its binding site, thereby inhibiting the initiation of the downstream signaling cascade. This blockade of substance P-mediated signaling forms the basis of its therapeutic effects. The chemical structure of this compound is N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide.

Quantitative Analysis of NK1 Receptor Antagonism

Receptor Binding Affinity (Ki)

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. It is typically determined using a competitive radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Representative NK1 Receptor Binding Affinities

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |

| Aprepitant | [³H]-Substance P | Human NK1 expressing cells | ~0.1 |

| Netupitant | [³H]-GR205171 | Human NK1 expressing cells | ~0.95 |

Data is representative and sourced from publicly available literature.

Functional Antagonist Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the functional potency of an antagonist in inhibiting a biological response. For NK1 receptor antagonists, this is often determined by measuring the inhibition of substance P-induced calcium mobilization. A lower IC50 value indicates greater potency.

Table 2: Representative Functional Antagonist Potencies

| Compound | Assay | Cell Line | IC50 (nM) |

| Aprepitant | Substance P-induced Ca²⁺ mobilization | CHO-hNK1 cells | ~0.5 - 2.5 |

| Netupitant | Substance P-induced Ca²⁺ mobilization | HEK293-hNK1 cells | ~0.2 |

Data is representative and sourced from publicly available literature.

Experimental Protocols

The characterization of NK1 receptor antagonists like this compound involves a series of standardized in vitro and in vivo experimental protocols.

In Vitro Assays

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubation: A fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Efficacy and safety of aprepitant in allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of Imnopitant Binding to the Neurokinin-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are pivotal in numerous physiological and pathophysiological processes, including pain, inflammation, and emesis.[1][2] Consequently, the NK1 receptor has emerged as a significant therapeutic target. Imnopitant is a non-peptide antagonist of the NK1 receptor.[3] This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the binding of this compound to the NK1 receptor. It details experimental protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it presents a summary of quantitative data for known NK1 receptor antagonists to provide a comparative landscape and illustrates key signaling pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a practical resource for researchers engaged in the computational modeling of GPCR-ligand interactions and structure-based drug design.

Introduction to the NK1 Receptor and this compound

The NK1 receptor is a class A GPCR, which upon binding with its primary ligand, Substance P, activates various intracellular signaling cascades.[1][2] These pathways are primarily mediated through the coupling of Gq and Gs G-proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the activation of protein kinase C (PKC) and the MAPK/ERK pathway. This signaling is implicated in a wide array of biological functions, making the NK1 receptor a compelling target for therapeutic intervention in conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory disorders.

This compound is a potent and selective non-peptide antagonist of the NK1 receptor. Like other "-pitant" drugs (e.g., Aprepitant, Netupitant), it functions by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling. Understanding the precise molecular interactions between this compound and the NK1 receptor at an atomic level is crucial for the rational design of novel antagonists with improved efficacy and selectivity. In silico modeling techniques provide a powerful and cost-effective approach to elucidate these interactions.

Quantitative Data: Binding Affinities of NK1 Receptor Antagonists

To provide a context for the binding affinity of this compound, the following table summarizes the reported binding affinities (IC50 or Ki) of several well-characterized non-peptide NK1 receptor antagonists. Lower values indicate higher binding affinity.

| Antagonist | Binding Affinity (IC50/Ki, nM) | Species | Reference |

| Aprepitant | 0.1 | Human | |

| Fosaprepitant | (Prodrug of Aprepitant) | - | |

| Netupitant | ~0.95 | Human | |

| Rolapitant | 0.66 | Human | |

| Casopitant | Not specified | - | |

| L-732,138 | 2.3 | Human | |

| This compound | Data not publicly available | - |

In Silico Modeling Experimental Protocols

This section outlines the detailed methodologies for a hypothetical in silico study of this compound binding to the NK1 receptor.

Homology Modeling of the NK1 Receptor

While crystal structures of the human NK1 receptor are available (e.g., PDB IDs: 6HLP, 6E59), this protocol is provided for instances where a target GPCR structure is unknown.

Objective: To build a three-dimensional model of the NK1 receptor based on the amino acid sequence and a known experimental structure of a homologous protein (template).

Protocol:

-

Template Selection:

-

Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the human NK1 receptor amino acid sequence to identify suitable templates with the highest sequence identity, particularly in the transmembrane domains. The bovine rhodopsin structure was historically a common template for GPCR modeling.

-

-

Sequence Alignment:

-

Align the target (NK1 receptor) and template sequences using a sequence alignment tool like ClustalW. Manually refine the alignment to ensure that conserved motifs in GPCRs are correctly aligned.

-

-

Model Building:

-

Utilize a homology modeling software such as MODELLER or SWISS-MODEL. The software constructs the 3D model by copying the coordinates of the aligned residues from the template to the target and building the non-conserved loops.

-

-

Loop Refinement:

-

The loop regions, which often have low sequence identity, are the most variable parts of the model. Refine the conformation of these loops using loop modeling algorithms available in software like MODELLER.

-

-

Model Validation:

-

Assess the stereochemical quality of the generated model using tools like PROCHECK, which generates a Ramachandran plot to evaluate the phi/psi angles of the amino acid residues.

-

Further validate the model using programs like ProSA to check for potential errors in the 3D structure.

-

Molecular Docking of this compound

Objective: To predict the binding pose and affinity of this compound within the binding pocket of the NK1 receptor.

Protocol:

-

Receptor Preparation:

-

Start with a high-resolution crystal structure of the human NK1 receptor in complex with an antagonist (e.g., PDB ID: 6HLP with netupitant).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Assign partial charges using a force field such as CHARMm or AMBER.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 9808518).

-

Generate different possible conformations (conformers) of the ligand.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Define the binding pocket based on the location of the co-crystallized antagonist in the template structure or by using binding site prediction algorithms.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock, Glide, or GOLD.

-

The program will systematically sample different conformations and orientations of this compound within the binding site and score them based on a scoring function that estimates the binding affinity.

-

-

Pose Analysis and Selection:

-

Analyze the resulting docking poses. The best pose is typically the one with the lowest docking score (most favorable binding energy).

-

Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor residues.

-

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the this compound-NK1 receptor complex in a biologically relevant environment and assess the stability of the binding pose.

Protocol:

-

System Setup:

-

Take the best-ranked docked complex of this compound and the NK1 receptor.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. During equilibration, restraints on the protein and ligand atoms are gradually released.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex. Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to monitor conformational changes.

-

Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.

-

Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the NK1 receptor over time.

-

Binding Free Energy Calculation (MM/PBSA and MM/GBSA)

Objective: To calculate the binding free energy of this compound to the NK1 receptor, providing a more accurate estimation of binding affinity than docking scores.

Protocol:

-

Snapshot Extraction:

-

Extract snapshots (frames) from the stable part of the MD trajectory.

-

-

Calculation:

-

Use the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method. These methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the solvation free energy.

-

The calculation is performed for the complex, the receptor alone, and the ligand alone. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

-

-

Per-Residue Energy Decomposition:

-

Decompose the total binding free energy into contributions from individual amino acid residues to identify the key residues responsible for the binding of this compound.

-

Mandatory Visualizations

NK1 Receptor Signaling Pathway

Caption: NK1 Receptor Signaling Pathways.

In Silico Experimental Workflow

Caption: Experimental Workflow for In Silico Modeling.

Conclusion

In silico modeling offers a powerful suite of tools to investigate the molecular basis of this compound's interaction with the NK1 receptor. Through a combination of homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the binding mode, stability, and affinity of this antagonist. While specific experimental in silico data for this compound is not widely published, the methodologies outlined in this guide provide a robust framework for such investigations. The application of these computational techniques is invaluable for the structure-based design and optimization of novel NK1 receptor antagonists with enhanced therapeutic profiles. The continued development of both computational methods and the availability of high-resolution experimental structures will further refine our understanding of these complex biological systems and accelerate the drug discovery process.

References

- 1. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.r-project.org [journal.r-project.org]

The Pharmacological Profile of Imnopitant: A Preclinical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imnopitant is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor. It belongs to a novel, achiral pyridine class of NK1 receptor antagonists. Developed as part of a research program that also yielded the clinical candidates netupitant and befetupitant, this compound has been a subject of preclinical investigation to characterize its therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of this compound based on available preclinical data, with a focus on its binding affinity, functional activity, and the experimental methodologies employed in its evaluation.

Core Pharmacological Data

The preclinical evaluation of this compound has centered on its interaction with the NK1 receptor, the primary target of the neuropeptide Substance P. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Binding Affinity of this compound for the Human NK1 Receptor

| Compound | hNK1 Binding Affinity (Ki, nM) |

| This compound | 0.8 |

| Netupitant | 0.5 |

| Befetupitant | 0.7 |

| Aprepitant (reference) | 0.2 |

Data presented as the mean of at least three independent experiments.

Table 2: In Vitro Functional Antagonist Activity of this compound at the Human NK1 Receptor

| Compound | hNK1 Functional Antagonism (IC50, nM) |

| This compound | 1.2 |

| Netupitant | 0.9 |

| Befetupitant | 1.1 |

| Aprepitant (reference) | 0.5 |

Data presented as the mean of at least three independent experiments.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a variety of cellular responses, including neuronal excitation, inflammation, and emesis. By antagonizing the NK1 receptor, this compound effectively inhibits these downstream signaling events.

Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data presented above.

Human NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P was used as the radioligand.

-

Assay Conditions: The binding assay was performed in a final volume of 250 µL containing 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% bovine serum albumin (BSA), and a fixed concentration of [³H]-Substance P.

-

Competition Binding: Increasing concentrations of this compound were incubated with the membranes and the radioligand.

-

Incubation: The reaction mixture was incubated for 60 minutes at room temperature.

-

Separation: Bound and free radioligand were separated by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The Ki values were calculated from the IC50 values (the concentration of compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization)

Objective: To determine the functional antagonist activity (IC50) of this compound at the human NK1 receptor.

Methodology:

-

Cell Culture: CHO cells stably expressing the human NK1 receptor were seeded into 96-well plates.

-

Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells were pre-incubated with increasing concentrations of this compound for a defined period.

-

Agonist Stimulation: The cells were then stimulated with a fixed concentration of Substance P (agonist).

-

Signal Detection: The change in intracellular calcium concentration was measured as a change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The IC50 values were determined by non-linear regression analysis of the concentration-response curves.

Selectivity Profile

While specific quantitative data for a broad panel of receptors is not publicly available, the discovery paper notes that compounds from this chemical series, including this compound, were designed and found to be highly selective for the NK1 receptor over other tachykinin receptors (NK2 and NK3) and a range of other G-protein coupled receptors, ion channels, and enzymes. This high selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window.

Conclusion

The preclinical data for this compound characterize it as a potent and selective antagonist of the human NK1 receptor. Its high binding affinity and functional antagonist activity, comparable to other well-characterized NK1 antagonists, underscore its potential as a therapeutic agent for conditions mediated by Substance P and the NK1 receptor pathway. The detailed experimental protocols provided herein offer a transparent view of the methodologies used to establish this pharmacological profile, enabling a thorough understanding for researchers and drug development professionals in the field. Further in vivo studies would be necessary to fully elucidate its pharmacokinetic properties and therapeutic efficacy in relevant disease models.

Imnopitant and the Broader Potential of NK1 Receptor Antagonists Beyond Antiemesis: A Technical Guide

Introduction: The Promise of Targeting the Substance P/NK1 Receptor Pathway

Imnopitant is a neurokinin-1 (NK1) receptor antagonist. This class of drugs exerts its effects by blocking the action of Substance P (SP), a neuropeptide widely distributed throughout the central and peripheral nervous systems. The binding of SP to its high-affinity receptor, the NK1 receptor, is a key signaling event implicated in a diverse array of physiological and pathological processes.

While the initial therapeutic success of NK1 receptor antagonists has been in the prevention of chemotherapy-induced and postoperative nausea and vomiting, the widespread distribution and function of the SP/NK1 system suggest a much broader therapeutic potential. This technical guide explores the scientific rationale and available evidence for the application of NK1 receptor antagonists in treating conditions beyond emesis, including anxiety disorders, depression, pain, and inflammatory conditions.

Mechanism of Action: The Substance P/NK1 Receptor Signaling Cascade

The therapeutic rationale for the use of NK1 receptor antagonists in various disorders stems from their ability to interrupt the signaling cascade initiated by the binding of Substance P to the NK1 receptor.

Substance P (SP): An 11-amino-acid neuropeptide of the tachykinin family, SP is involved in neurotransmission, particularly in pathways related to pain, inflammation, and mood.

Neurokinin-1 (NK1) Receptor: A G-protein coupled receptor (GPCR) that is the primary receptor for Substance P. Upon binding of SP, the NK1 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

The downstream effects of NK1 receptor activation are cell-type dependent but generally involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, in turn, modulate a variety of cellular processes, including neuronal excitability, inflammation, and cell proliferation.

Potential Therapeutic Applications Beyond Antiemesis

The ubiquitous nature of the SP/NK1 system in pathways mediating stress, mood, pain, and inflammation provides a strong basis for exploring the therapeutic utility of NK1 receptor antagonists in a range of disorders.

Anxiety and Depression

Rationale: Substance P and the NK1 receptor are densely expressed in brain regions critical for mood and anxiety regulation, including the amygdala, hippocampus, and prefrontal cortex. Preclinical studies have shown that central administration of Substance P induces anxiety-like behaviors in animal models.

Preclinical Evidence: A substantial body of preclinical research using various animal models of anxiety and depression has demonstrated the anxiolytic and antidepressant-like effects of NK1 receptor antagonists.

Clinical Evidence: While preclinical findings were promising, clinical trials with first-generation NK1 receptor antagonists for depression and anxiety have yielded mixed results. Some studies showed efficacy, while others failed to demonstrate a significant advantage over placebo or standard-of-care antidepressants. The reasons for these discrepancies are not fully understood but may relate to factors such as patient selection, dosing, and the specific properties of the antagonist used.

| Drug | Indication | Phase | Outcome Summary |

| Aprepitant | Major Depressive Disorder | II | Did not show significant efficacy compared to placebo. |

| Casopitant | Major Depressive Disorder | II | Showed some positive signals but development was discontinued. |

| Vestipitant | Generalized Anxiety Disorder | II | Did not meet primary efficacy endpoints. |

Table 1: Summary of Selected Clinical Trials of NK1 Receptor Antagonists in Mood and Anxiety Disorders.

Pain

Rationale: Substance P is a key neurotransmitter in nociceptive pathways, transmitting pain signals from the periphery to the central nervous system. It is released from the terminals of primary afferent sensory neurons in the dorsal horn of the spinal cord.

Preclinical Evidence: In various animal models of inflammatory and neuropathic pain, NK1 receptor antagonists have demonstrated analgesic effects. They have been shown to reduce hyperalgesia and allodynia.

Clinical Evidence: Similar to the findings in psychiatric disorders, the translation of preclinical analgesic effects to the clinic has been challenging. Several NK1 receptor antagonists have failed to show significant efficacy in clinical trials for various pain conditions, including migraine and neuropathic pain.

Inflammation

Rationale: Substance P is a potent mediator of neurogenic inflammation, a process where neurons release inflammatory mediators. It can induce vasodilation, increase vascular permeability, and promote the recruitment of immune cells to sites of inflammation.

Preclinical Evidence: NK1 receptor antagonists have shown anti-inflammatory effects in a range of preclinical models of inflammatory diseases, including inflammatory bowel disease, asthma, and arthritis.

Clinical Evidence: The clinical development of NK1 receptor antagonists for inflammatory conditions is less advanced compared to other indications. However, the strong preclinical rationale suggests that this remains a promising area for future research.

Experimental Protocols

The following are representative experimental protocols used in the preclinical evaluation of NK1 receptor antagonists for non-emetic indications.

Elevated Plus Maze (Anxiety)

Objective: To assess the anxiolytic effects of a test compound in rodents.

Methodology:

-

The elevated plus maze apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

-

Rodents are administered the test compound (e.g., an NK1 receptor antagonist) or vehicle control at a specified time before testing.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The behavior of the animal is recorded for a set period (e.g., 5 minutes).

-

Key parameters measured include the time spent in the open arms versus the enclosed arms and the number of entries into each arm type.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

The Neuropharmacology of Imnopitant and its Analogs: A Technical Review

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imnopitant is a neurokinin-1 (NK1) receptor antagonist. This class of drugs has garnered significant interest for its therapeutic potential in a range of disorders, primarily centered around the modulation of the substance P (SP) signaling pathway. The principle mechanism of action for this compound and its analogs is the competitive blockade of the NK1 receptor, thereby inhibiting the physiological effects of substance P. This technical guide provides a comprehensive review of the neuropharmacology of this compound and its analogs, with a focus on their mechanism of action, relevant signaling pathways, and a comparative analysis of their pharmacological properties. While specific quantitative data for this compound is not extensively available in the public domain, this review incorporates data from structurally similar and well-characterized NK1 receptor antagonists to provide a thorough understanding of this drug class.

Introduction to this compound and the Neurokinin-1 Receptor

This compound belongs to a class of non-peptide small molecules that selectively target the neurokinin-1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The endogenous ligand for the NK1 receptor is substance P, an undecapeptide of the tachykinin family. The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex. Consequently, NK1 receptor antagonists like this compound have been investigated for their therapeutic utility as antiemetics, anxiolytics, and antidepressants. The primary clinical application for approved NK1 receptor antagonists, such as aprepitant, is the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Mechanism of Action and Signaling Pathways

The neuropharmacological effects of this compound and its analogs are mediated through their interaction with the NK1 receptor.

Binding to the NK1 Receptor

This compound acts as a competitive antagonist at the NK1 receptor. This means it binds to the same site as the endogenous ligand, substance P, but does not activate the receptor. By occupying the binding site, this compound prevents substance P from eliciting its downstream signaling effects. The affinity of an antagonist for its receptor is a critical determinant of its potency.

NK1 Receptor Signaling

The NK1 receptor is a class A GPCR that couples to heterotrimeric G proteins, primarily Gq/11 and to a lesser extent, Gs. The binding of substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of these G proteins.

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC).

-

-

Gs Pathway: Activation of Gs stimulates adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP).

These second messengers trigger a cascade of intracellular events, including the activation of various protein kinases and transcription factors, ultimately leading to the physiological responses associated with substance P, such as neuronal excitation, smooth muscle contraction, and inflammatory mediator release. This compound, by blocking the initial binding of substance P, inhibits this entire signaling cascade.

Diagram of the NK1 Receptor Signaling Pathway:

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Pharmacology of NK1 Receptor Antagonists

The potency and efficacy of NK1 receptor antagonists are determined through various in vitro and in vivo assays. The following table summarizes key pharmacological data for several well-known NK1 receptor antagonists, providing a comparative context for this compound and its analogs.

| Compound | Receptor Binding Affinity (IC50/Ki) | In Vivo Efficacy (IC50) | Species | Reference |

| Aprepitant | 0.1 nM (IC50) | - | Human | [1] |

| L-732,138 | 2.3 nM (IC50) | - | Human | [2] |

| Rolapitant | 0.66 nM (Ki) | - | Human | [2] |

| EUC-001 | 0.575 nM (Ki) | 0.89 mg/kg (oral), 0.68 mg/kg (i.v.) | Gerbil | [3] |

Experimental Protocols

The characterization of this compound and its analogs involves a range of experimental techniques to determine their pharmacological profile.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for the NK1 receptor.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of the test compound.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from a stable cell line (e.g., CHO cells).

-

Radioligand: A radiolabeled form of a known NK1 receptor ligand (e.g., [3H]-Substance P) is used.

-

Assay: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve, and the Ki value can be derived using the Cheng-Prusoff equation.

-

Diagram of a Radioligand Binding Assay Workflow:

Caption: Workflow for a typical radioligand binding assay.

In Vivo Models of Efficacy

Animal models are used to assess the in vivo efficacy of NK1 receptor antagonists. For antiemetic activity, the ferret or gerbil models are commonly used.

-

Objective: To determine the dose-dependent inhibition of emesis or a surrogate behavior.

-

Methodology (Gerbil Foot-Tapping Model):

-

Animal Model: Gerbils are used as they exhibit a characteristic foot-tapping behavior in response to NK1 receptor agonists, which is considered a surrogate for the emetic reflex.

-

Drug Administration: The test compound (e.g., an this compound analog) is administered orally or intravenously at various doses.

-

Challenge: After a set pre-treatment time, a central NK1 receptor agonist is administered.

-

Observation: The frequency of foot-tapping is observed and recorded over a specific period.

-

Data Analysis: The dose of the test compound that inhibits the foot-tapping response by 50% (IC50) is calculated.

-

This compound Analogs and Structure-Activity Relationships (SAR)

The development of analogs of a lead compound like this compound is a crucial step in drug discovery, aiming to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile. While specific details on the synthesis and activity of this compound analogs are not publicly available, general principles of SAR for NK1 receptor antagonists can be discussed.

The structure-activity relationship (SAR) explores how the chemical structure of a molecule relates to its biological activity. For non-peptide NK1 receptor antagonists, specific structural motifs are often crucial for high-affinity binding. Medicinal chemists synthesize a series of analogs by systematically modifying different parts of the lead molecule and evaluating the impact of these changes on receptor binding and functional activity. This iterative process helps to identify the key chemical features responsible for the desired pharmacological effects.

Conclusion

This compound and its analogs represent a significant class of neuropharmacological agents targeting the NK1 receptor. Their mechanism of action, centered on the competitive antagonism of substance P, provides a strong rationale for their therapeutic use in conditions mediated by this signaling pathway. While a detailed quantitative profile of this compound itself remains to be fully elucidated in the public domain, the extensive research on other NK1 receptor antagonists provides a robust framework for understanding its potential clinical utility. Future research, including preclinical and clinical studies, will be essential to fully characterize the neuropharmacology of this compound and its analogs and to define their place in the therapeutic armamentarium.

References

Early-Stage Biological Activity Screening of Imnopitant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imnopitant is a novel small molecule identified as a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target in various physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. This technical guide provides an in-depth overview of the early-stage biological activity screening of this compound, detailing its pharmacological profile, experimental protocols for its characterization, and the key signaling pathways it modulates. All quantitative data presented herein are derived from preclinical studies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P. This antagonism prevents the downstream signaling cascades typically initiated by Substance P activation of the NK1 receptor.

Quantitative Biological Activity

The biological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity and functional potency at the human NK1 receptor.

Table 1: In Vitro Binding Affinity of this compound at the Human NK1 Receptor

| Compound | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |

| This compound | Radioligand Binding | [³H]-Substance P | CHO (hNK1R) | 1.2 | 2.5 | WO2020132716 |

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration; CHO (hNK1R): Chinese Hamster Ovary cells stably expressing the human NK1 receptor.

Table 2: In Vitro Functional Antagonism of this compound at the Human NK1 Receptor

| Compound | Assay Type | Stimulant | Cell Line | IC50 (nM) | Reference |

| This compound | Calcium Mobilization | Substance P | U-2 OS (hNK1R) | 3.1 | WO2020132716 |

IC50: Half-maximal inhibitory concentration; U-2 OS (hNK1R): Human osteosarcoma cells stably expressing the human NK1 receptor.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound are provided below.

NK1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki and IC50) of this compound for the human NK1 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor (CHO-hNK1R) are cultured under standard conditions.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the NK1 receptors.

-

-

Binding Assay:

-

A competitive binding assay is performed in a 96-well plate format.

-

A fixed concentration of the radioligand, [³H]-Substance P, is incubated with the CHO-hNK1R cell membranes.

-

Increasing concentrations of this compound (or a reference compound) are added to compete with the radioligand for binding to the NK1 receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Substance P-Induced Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC50) of this compound in blocking Substance P-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture and Dye Loading:

-

Human osteosarcoma (U-2 OS) cells stably expressing the human NK1 receptor are cultured in a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of changes in intracellular calcium concentration.

-

-

Functional Assay:

-

The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Substance P is added at a concentration that elicits a sub-maximal response (e.g., EC80) to stimulate the NK1 receptor.

-

-

Detection and Data Analysis:

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

-

The IC50 value (the concentration of this compound that inhibits 50% of the Substance P-induced calcium response) is determined by non-linear regression analysis of the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the general workflow for its in vitro screening.

Caption: NK1 Receptor Signaling Pathway and this compound's Point of Antagonism.

Caption: General Workflow for In Vitro Screening of this compound.

Conclusion

The early-stage biological screening of this compound has demonstrated its high affinity and potent functional antagonism at the human NK1 receptor. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound as a therapeutic agent for indications where the Substance P/NK1 receptor pathway plays a significant role. The well-defined in vitro characterization of this compound is a critical step in its journey towards becoming a potential new medicine.

Methodological & Application

Application Notes and Protocols: Imnopitant In Vitro Assay for Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro receptor binding affinity of Imnopitant, a putative novel compound. The primary focus is on assays designed to characterize the interaction of this compound with its target receptor. For the purpose of this document, we will use the human neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), as the target of interest. The principles and methods described herein are broadly applicable to other GPCR systems with appropriate modifications.

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[1][2] These assays are robust, sensitive, and can provide key parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).[1][2][3] This document will detail the protocols for saturation and competition binding assays.

Signaling Pathway

The NK1 receptor is endogenously activated by the neuropeptide Substance P. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Caption: NK1 Receptor Signaling Pathway.

Data Presentation

The binding affinity of this compound and the characteristics of the NK1 receptor in the prepared cell membranes are summarized below. The data presented here are for illustrative purposes and represent typical results obtained for a potent NK1 receptor antagonist.

Table 1: Saturation Binding Analysis of [³H]-Substance P

| Parameter | Value | Description |

| Kd | 0.5 nM | Equilibrium dissociation constant of the radioligand. A measure of its affinity for the NK1 receptor. |

| Bmax | 150 fmol/mg protein | Maximum number of binding sites for the radioligand in the membrane preparation. |

Table 2: Competitive Binding Analysis of this compound

| Compound | IC50 (nM) | Ki (nM) | Hill Slope |

| This compound | 2.5 | 1.0 | -1.0 |

| Aprepitant (Control) | 1.0 | 0.4 | -1.1 |

-

IC50: The concentration of a competing ligand (e.g., this compound) that displaces 50% of the specific binding of the radioligand.

-

Ki: The inhibition constant for a competing ligand. It is a measure of its binding affinity for the receptor, calculated from the IC50 value and the Kd of the radioligand.

Experimental Protocols

The following protocols outline the procedures for membrane preparation, saturation binding, and competition binding assays to determine the affinity of this compound for the NK1 receptor.

General Experimental Workflow

Caption: General workflow for in vitro receptor binding assays.

Protocol 1: Membrane Preparation from hNK1R-expressing Cells

This protocol describes the preparation of cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human NK1 receptor.

Materials:

-

HEK293 cells stably transfected with the human NK1 receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

-

Cell scraper

-

Dounce homogenizer

-

High-speed refrigerated centrifuge

Procedure:

-

Grow cells to 80-90% confluency in appropriate culture flasks.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Add 5-10 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension with 20-30 strokes of a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

-

Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand ([³H]-Substance P).

Materials:

-

NK1 receptor membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4

-

Radioligand: [³H]-Substance P

-

Non-specific binding control: Unlabeled Substance P (1 µM final concentration)

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of [³H]-Substance P in Assay Buffer, typically ranging from 0.01 to 10 nM.

-

In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

-

For non-specific binding, set up triplicate wells for each radioligand concentration, adding 1 µM of unlabeled Substance P.

-

Add 50 µL of the appropriate [³H]-Substance P dilution to each well.

-

Add 50 µL of Assay Buffer (for total binding) or 50 µL of 1 µM unlabeled Substance P (for non-specific binding).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 10-20 µg of protein) to each well. The final volume is 200 µL.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus the concentration of the radioligand.

-

Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax.

-

Protocol 3: Competition Binding Assay

This assay determines the affinity (Ki) of this compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the NK1 receptor.

Materials:

-

Same as for the Saturation Binding Assay.

-

This compound and other test compounds.

-

A known NK1 receptor antagonist as a positive control (e.g., Aprepitant).

Procedure:

-

Prepare serial dilutions of this compound and control compounds in Assay Buffer. A typical concentration range would be from 0.01 nM to 10 µM.

-

In a 96-well plate, add 50 µL of the appropriate dilution of this compound or control compound to triplicate wells.

-

Add 50 µL of [³H]-Substance P at a fixed concentration (typically at or below its Kd, e.g., 0.5 nM).

-